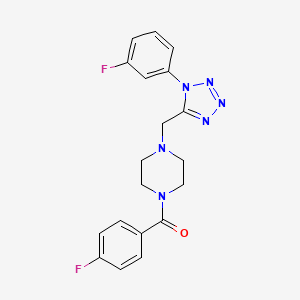

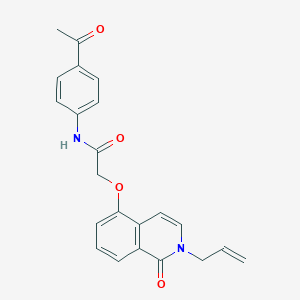

![molecular formula C13H12ClN5 B2543970 3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-28-7](/img/structure/B2543970.png)

3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in various studies . The methods often involve the condensation of aminopyrazole with formylated active proton compounds . The reaction conditions can vary, and some methods have been reported to use ultrasound irradiation, which can offer advantages such as shorter reaction time, higher yields, and milder conditions .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques, including 1H and 13C NMR . The characteristic signals in the NMR spectra can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit various biological activities, which can be attributed to their chemical structure . The structure-activity relationships (SARs) of these compounds have been studied, revealing that certain substituents at specific positions on the pyrazolo[1,5-a]pyrimidine framework can enhance their biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific substituents present in the molecule . For instance, the presence of certain substituents can affect the solubility of the compound .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antibiofilm Activities

The study by Ragab et al. synthesized 16 pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial and antibiofilm activities . Notably, five compounds (3a, 5a, 6, 9a, and 10a) demonstrated significant antibacterial effects, surpassing Erythromycin and Amikacin. Additionally, these derivatives disrupted biofilms in both Staphylococcus aureus and Pseudomonas aeruginosa. Their anti-quorum sensing (anti-QS) activity further highlights their potential as novel anti-infective agents.

Lipoxygenase Inhibition and Antioxidant Activity

In another study, eight pyrido[2,3-d]pyrimidine derivatives were characterized and evaluated as lipoxygenase (LOX) inhibitors. These compounds demonstrated potential antioxidant and anticancer activity . Further investigations into their mechanism of action could reveal novel therapeutic avenues.

Tyrosinase Inhibition

Thiazolopyrimidine derivatives, including those structurally related to our compound, have been explored for their inhibitory potency against tyrosinase . Understanding their impact on tyrosinase activity could have implications in dermatology and cosmetics.

Antibacterial Activity

A library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria . These findings underscore the compound’s potential as an antimicrobial agent.

Other Applications

While not directly studied for our compound, pyrazolo[1,5-a]pyrimidine scaffolds have been explored in diverse areas, including kinase inhibition, antiviral activity, and anti-inflammatory effects. Further research could unveil additional applications.

Wirkmechanismus

Target of Action

Pyrazolopyrimidines have been found to inhibit various kinases, including CDK2 . Chlorophenyl compounds have a wide range of targets depending on their specific structures .

Mode of Action

Pyrazolopyrimidines generally exert their effects by binding to their target proteins and inhibiting their activity . Chlorophenyl compounds can also interact with various proteins and receptors to exert their effects .

Biochemical Pathways

The specific pathways affected by pyrazolopyrimidines and chlorophenyl compounds depend on their targets. For example, if a pyrazolopyrimidine inhibits a kinase, it could affect signaling pathways regulated by that kinase .

Pharmacokinetics

The ADME properties of pyrazolopyrimidines and chlorophenyl compounds can vary widely depending on their specific structures. Some may be well absorbed and metabolized, while others may have poor bioavailability .

Result of Action

The molecular and cellular effects of pyrazolopyrimidines and chlorophenyl compounds depend on their targets and mode of action. They could potentially lead to changes in cell signaling, gene expression, or cell viability .

Action Environment

The action, efficacy, and stability of pyrazolopyrimidines and chlorophenyl compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Zukünftige Richtungen

The future directions for research on “3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more detailed studies on their synthesis, structure-activity relationships, and mechanisms of action could also be beneficial .

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-8-6-12(18-15)19-13(17-8)11(7-16-19)9-2-4-10(14)5-3-9/h2-7,18H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEPCPCGLXTVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

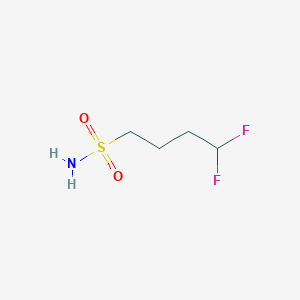

![(1Z)-N'-hydroxy-2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2543887.png)

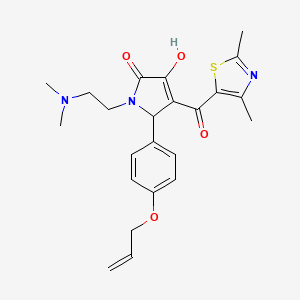

![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![[2-(1-Azepanyl)ethyl]ethylamine hydrochloride](/img/structure/B2543897.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2543901.png)

![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)

![5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)

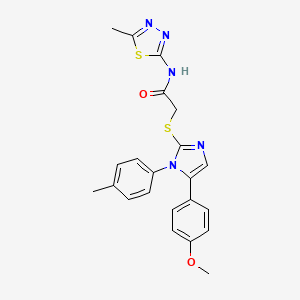

![N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2543908.png)

![6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylic acid](/img/structure/B2543910.png)